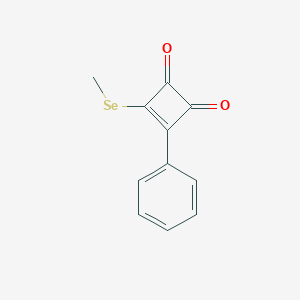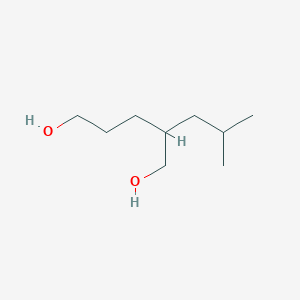![molecular formula C16H22NO4P B14610830 Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate CAS No. 57225-69-1](/img/structure/B14610830.png)
Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The phosphonate group can be introduced through a reaction with appropriate phosphonic acid derivatives.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, followed by functionalization to introduce various substituents, including the phosphonate group. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-diones.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, indolines, and indole-2,3-diones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-nitro-1H-indol-6-yl)phosphonic acid derivatives: These compounds also feature an indole moiety with a phosphonate group and exhibit similar biological activities.
Indole-2 and 3-carboxamides: These derivatives are known for their strong enzyme inhibitory properties and have been extensively studied for their medicinal applications.
Uniqueness
Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate is unique due to its specific substitution pattern and the presence of the phosphonate group, which can impart distinct chemical and biological properties compared to other indole derivatives .
Eigenschaften
CAS-Nummer |
57225-69-1 |
|---|---|
Molekularformel |
C16H22NO4P |
Molekulargewicht |
323.32 g/mol |
IUPAC-Name |
2-dipropoxyphosphoryl-1-indol-1-ylethanone |
InChI |
InChI=1S/C16H22NO4P/c1-3-11-20-22(19,21-12-4-2)13-16(18)17-10-9-14-7-5-6-8-15(14)17/h5-10H,3-4,11-13H2,1-2H3 |
InChI-Schlüssel |
QADCVHXPGDBTAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOP(=O)(CC(=O)N1C=CC2=CC=CC=C21)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14610754.png)
![2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B14610763.png)

![9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]-](/img/structure/B14610780.png)






![2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide](/img/structure/B14610812.png)



